![molecular formula C22H28ClNaO6 B1669232 Cloprostenol sodium CAS No. 62561-03-9](/img/structure/B1669232.png)
Cloprostenol sodium
Overview
Description
Cloprostenol Sodium is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent luteolytic agent, which means that it causes the corpus luteum to stop production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .
Synthesis Analysis
The synthesis of this compound involves a unified process from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . This process involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .
Molecular Structure Analysis
The molecular formula of this compound is C22H28ClNaO6 . The average molecular weight is 446.897 Da . The structure of this compound includes an aromatic ring attached to a cyclopentane ring via an oxygen bridge .
Chemical Reactions Analysis
This compound is a synthetic prostaglandin analogue . It has the ability to elicit luteolysis and uterine contraction . It is also used for synchronizations of rates and some other treatments .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.897 Da . It has a melting point of 68-70ºC . It is soluble in water and forms non-covalent inclusion complexes with a variety of guest molecules .
Scientific Research Applications
NMR Studies of Inclusion Complex with β-cyclodextrin
Research by Whang et al. (2008) investigated the inclusion complex of Cloprostenol sodium salt with β-cyclodextrin (β-CD) in aqueous solutions using NMR and 3D molecular dynamics simulations. They found that β-CD forms a 1:1 inclusion complex with Cloprostenol, with aromatic and/or aliphatic side chains of Cloprostenol included in the β-CD. This study suggests potential applications in drug delivery systems through the formation of inclusion complexes between CDs and drugs like this compound Whang, Vendeix, Gracz, Gadsby, & Tonelli, 2008.
Temporal Analysis in Endometrial Tissue
De Moraes et al. (2015) explored the modifications induced by this compound in the prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 mRNA expression during the puerperium of multiparous Nelore cows. Their findings open new avenues for studying hormonal protocols associated with this compound, potentially improving postpartum uterine involution processes de Moraes, Maia, de Lima, Dias, Raposo-Ferreira, Sudano, Júnior, & Oba, 2015.
Effect on Human Ovarian Cancer Cell Lines
A study by Tian-hu (2009) focused on the cellular effects of this compound on the growth of SKOV3 cell lines of human ovarian cancer in vitro. The research indicated that this compound significantly inhibits the proliferation of SKOV3 cells and induces cell apoptosis, suggesting a potential application in cancer treatment Tian-hu, 2009.
Luteal Changes in Cattle
Research by Trevisol et al. (2015) characterized the physiological and morphological changes related to partial luteolysis in bovine corpus luteum after treatment with sub-doses of this compound. This study contributes to understanding the partial luteolysis phenomenon induced by this compound, which could have implications for reproductive management in cattle Trevisol, Ferreira, Ackermann, Destro, Marques Filho, Carmagos, Biehl, Amaral, Pantoja, Sartori, & Ferreira, 2015.
Mechanism of Action
Target of Action
Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a potent FP prostanoid receptor agonist . The primary target of this compound is the corpus luteum in the ovary . The corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy, producing progesterone needed to maintain pregnancy .
Mode of Action
This compound interacts with its target, the corpus luteum, by binding to the FP prostanoid receptors . This binding triggers a series of biochemical reactions that lead to the regression of the corpus luteum, a process known as luteolysis . Luteolysis involves the cessation of progesterone production and the reduction in size of the corpus luteum .
Pharmacokinetics
Following intramuscular injection, this compound is rapidly absorbed, with peak concentrations generally reached within the first 15 minutes after injection . The drug is then steadily eliminated from the body, with a mean half-life of approximately 56 minutes . The rapid absorption and elimination of this compound allow for its quick action and short duration of effect, which is beneficial in controlling the timing of estrus in animals .
Result of Action
The primary result of this compound’s action is the induction of estrus and the ability to control the timing of estrus in animals . By causing luteolysis, this compound effectively stops the production of progesterone by the corpus luteum . This drop in progesterone levels triggers the onset of estrus, allowing for controlled breeding in animals . In addition, this compound can also be used to induce abortion in animals .
Safety and Hazards
properties
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJLMHZNQJGQU-KXXGZHCCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40665-92-7 (Parent) | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046500 | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55028-72-3, 62561-03-9 | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPROSTENOL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOPROSTENOL SODIUM, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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